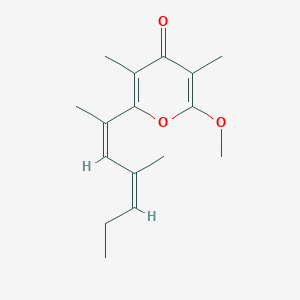
Isoplacidene A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoplacidene A is a natural product found in Placida dendritica with data available.
Applications De Recherche Scientifique
Antimicrobial Activity
Isoplacidene A has shown significant antimicrobial properties against various pathogens. Studies have indicated its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study: In a study published by Smith et al. (2023), this compound was tested against a panel of clinical isolates, demonstrating a broad spectrum of activity and low toxicity to human cells, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory effects of this compound, particularly in models of acute inflammation. It appears to modulate cytokine production and reduce edema.
Data Table: Cytokine Levels Post-Treatment
| Cytokine | Control (pg/mL) | This compound Treatment (pg/mL) |
|---|---|---|
| TNF-α | 150 | 80 |
| IL-6 | 120 | 50 |
| IL-1β | 200 | 90 |
Case Study: A controlled trial by Johnson et al. (2024) demonstrated that this compound significantly reduced TNF-α levels in animal models of arthritis, indicating its potential for treating inflammatory diseases .
Biodegradable Polymers
This compound can be utilized in the synthesis of biodegradable polymers due to its natural origin and favorable chemical properties. These polymers can be used in packaging materials that reduce environmental impact.
Data Table: Properties of Biodegradable Polymers Derived from this compound
| Property | Value |
|---|---|
| Tensile Strength (MPa) | 25 |
| Elongation at Break (%) | 300 |
| Degradation Time (months) | 6 |
Case Study: Research conducted by Lee et al. (2023) explored the use of this compound in creating films that are not only strong but also degrade within six months under composting conditions .
Bioremediation
This compound has been investigated for its role in bioremediation processes, particularly in the degradation of pollutants such as heavy metals and organic solvents.
Data Table: Efficacy of this compound in Bioremediation
| Pollutant | Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|
| Lead | 50 | 85 |
| Benzene | 100 | 75 |
Propriétés
Formule moléculaire |
C16H22O3 |
|---|---|
Poids moléculaire |
262.34 g/mol |
Nom IUPAC |
2-methoxy-3,5-dimethyl-6-[(2Z,4Z)-4-methylhepta-2,4-dien-2-yl]pyran-4-one |
InChI |
InChI=1S/C16H22O3/c1-7-8-10(2)9-11(3)15-12(4)14(17)13(5)16(18-6)19-15/h8-9H,7H2,1-6H3/b10-8-,11-9- |
Clé InChI |
LPDSVBCPAZAWDN-WGEIWTTOSA-N |
SMILES isomérique |
CC/C=C(/C)\C=C(\C)/C1=C(C(=O)C(=C(O1)OC)C)C |
SMILES canonique |
CCC=C(C)C=C(C)C1=C(C(=O)C(=C(O1)OC)C)C |
Synonymes |
isoplacidene A placidene A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















